Prudomestin Exhibits 5-Fold Superior ROS Inhibitory Potency Compared to Tambulin in a Cellular Oxidative Stress Model
In a cellular reactive oxygen species (ROS) inhibition assay, Prudomestin demonstrated an IC₅₀ of 1.5 ± 0.3 µg/mL, which is 5-fold more potent than the co-isolated flavonoid Tambulin (IC₅₀ = 7.5 ± 0.3 µg/mL). Both compounds were tested against the same standard, ibuprofen, which exhibited an IC₅₀ of 11.2 ± 1.9 µg/mL in the same assay system [1].
| Evidence Dimension | Cellular ROS inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.5 ± 0.3 µg/mL |
| Comparator Or Baseline | Tambulin: IC₅₀ = 7.5 ± 0.3 µg/mL; Ibuprofen (reference standard): IC₅₀ = 11.2 ± 1.9 µg/mL |
| Quantified Difference | Prudomestin is 5.0-fold more potent than Tambulin; Prudomestin is 7.5-fold more potent than ibuprofen |
| Conditions | ROS inhibition assay using ethyl acetate fraction-derived compounds from Zanthoxylum armatum DC; tested in parallel under identical conditions |
Why This Matters
For laboratories investigating oxidative stress or screening ROS inhibitors, selecting Prudomestin over Tambulin yields a 5-fold improvement in assay sensitivity and requires lower compound mass per experiment.
- [1] Baral J, Shrestha D, Devkota HP, Adhikari A. Potent ROS inhibitors from Zanthoxylum armatum DC of Nepali origin. Nat Prod Res. 2024;38(21):3753-3761. View Source
